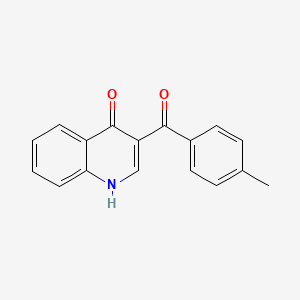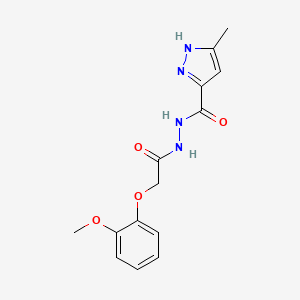
3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, also known as 4-methyl-3-benzoyl-1,4-dihydroquinoline-4-one, is a heterocyclic compound with a wide range of applications in scientific research. It is a type of quinoline, a class of compounds that are used in a variety of applications, including drug discovery, materials science, and organic chemistry. This article will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
作用機序
The mechanism of action of 3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-oneenzoyl-1,4-dihydroquinoline-4-one is not well understood. However, it is thought to interact with a variety of biological molecules, including enzymes, receptors, and transporters. It is believed that the compound binds to the active sites of enzymes and other molecules, resulting in a change in the structure and activity of the molecules. This can result in a variety of effects, including inhibition or activation of enzymes, modulation of receptor activity, and modulation of signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-oneenzoyl-1,4-dihydroquinoline-4-one have not been extensively studied. However, it has been shown to have antifungal, antineoplastic, and antiviral activity in vitro. In addition, it has been shown to have anti-inflammatory and antioxidant activity in animal models. Furthermore, it has been shown to have neuroprotective and cardioprotective effects in animal models.
実験室実験の利点と制限
The advantages of using 3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-oneenzoyl-1,4-dihydroquinoline-4-one in laboratory experiments include its low cost, low toxicity, and availability. It is also relatively easy to synthesize and can be used as a starting material for the synthesis of other compounds. However, there are some limitations to its use in laboratory experiments. For example, the compound is relatively unstable and can degrade over time. In addition, the compound can interact with other compounds, resulting in unexpected results.
将来の方向性
The future directions for 3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-oneenzoyl-1,4-dihydroquinoline-4-one are numerous. Further research is needed to better understand its mechanism of action and the biochemical and physiological effects of this compound. In addition, further research is needed to optimize its synthesis and develop new applications for this compound. Finally, further research is needed to explore its potential as a therapeutic agent for a variety of diseases and conditions.
合成法
3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-oneenzoyl-1,4-dihydroquinoline-4-one can be synthesized by a variety of methods. The most common method is the reaction of 4-methylbenzaldehyde and 1,4-dihydroquinoline in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as ethanol or acetic acid at a temperature of around 100°C. Other methods of synthesis include the reaction of 4-methylbenzaldehyde and 1,4-dihydroquinoline in the presence of a base catalyst, or the reaction of 4-methylbenzaldehyde and 1,4-dihydroquinoline with a Lewis acid such as boron trifluoride.
科学的研究の応用
3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-oneenzoyl-1,4-dihydroquinoline-4-one has a wide range of applications in scientific research. It is commonly used as a building block in organic synthesis, as it can be used to synthesize a variety of other compounds. It is also used as a starting material for the synthesis of various drugs, including antifungal agents, antineoplastic agents, and antiviral agents. In addition, it has been used in the synthesis of various polymers and materials for use in biomedical and nanotechnology applications.
特性
IUPAC Name |
3-(4-methylbenzoyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-11-6-8-12(9-7-11)16(19)14-10-18-15-5-3-2-4-13(15)17(14)20/h2-10H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTQUZUFLAZNJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CNC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylbenzoyl)-1,4-dihydroquinolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(Z)-amino(6-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B6431694.png)
![N-({N'-[(1E)-(4-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B6431701.png)
![6-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B6431705.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene]acetohydrazide](/img/structure/B6431712.png)
![N'-[(1E)-ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B6431719.png)
![4-(dimethylsulfamoyl)-N-({N'-[(1E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B6431721.png)
![ethyl 2-{[(2Z)-3-carbamoyl-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6431727.png)
![N'-[(1Z)-amino(6-chloro-2-oxo-2H-chromen-3-yl)methylidene]-3-fluorobenzohydrazide](/img/structure/B6431731.png)
![3,4,5-triethoxy-N-({N'-[(1E)-(3-methylthiophen-2-yl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B6431737.png)
![N-({N'-[(1E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6431747.png)
![2-amino-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(E)-[(pyridin-4-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6431755.png)
![7-[(3-bromophenyl)methyl]-8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431758.png)
![2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-[(thiophen-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6431759.png)
